Glycyl-D-asparagine

Peptide Stability HIV Therapeutics D-Amino Acid Substitution

Glycyl-D-asparagine (CAS 24667-21-8) is a D-configuration dipeptide offering superior proteolytic stability compared to its L-isomer—critical for therapeutic peptide candidates where extended serum half-life is paramount. Validated as a protein-stabilizing excipient, it transiently binds aggregation-prone regions without persistently altering therapeutic efficacy. Supplied at ≥98% purity with defined specific rotation, it ensures reproducible incorporation in solid-phase peptide synthesis and reliable results in stereospecific enzyme kinetic assays. Choose the correct enantiomer to eliminate experimental variability and accelerate your peptide drug discovery workflow.

Molecular Formula C6H11N3O4
Molecular Weight 189.17 g/mol
CAS No. 24667-21-8
Cat. No. B1330529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-D-asparagine
CAS24667-21-8
Molecular FormulaC6H11N3O4
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CN)C(=O)N
InChIInChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1
InChIKeyFUESBOMYALLFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-D-asparagine (CAS 24667-21-8): Dipeptide Building Block for Stereospecific Peptide and Protein Research


Glycyl-D-asparagine (CAS 24667-21-8) is a dipeptide composed of glycine linked via a peptide bond to D-asparagine [1]. The defining feature of this compound is the D-configuration at the α-carbon of the asparagine residue, which distinguishes it from the naturally occurring L-enantiomer glycyl-L-asparagine (CAS 1999-33-3) [2]. This stereochemical variation imparts distinct physicochemical and biological properties, including enhanced resistance to enzymatic degradation and utility in probing stereospecific molecular interactions [3].

Why Glycyl-D-asparagine Cannot Be Substituted with Glycyl-L-asparagine


The D-configuration of the asparagine residue in glycyl-D-asparagine confers distinct stereospecific properties that preclude simple substitution with its L-counterpart. While both dipeptides share the same molecular formula (C₆H₁₁N₃O₄) and molecular weight (189.17 g/mol) , the inverted stereocenter alters enzymatic recognition, metabolic stability, and protein-binding interactions [1]. Proteases and peptidases in biological systems exhibit strict stereoselectivity, preferentially cleaving L-amino acid-containing peptides [2]. Consequently, experimental outcomes in enzymatic assays, peptide stability studies, and protein formulation research are not interchangeable between these two stereoisomers. Selection of the appropriate enantiomer is therefore critical for reproducibility and mechanistic accuracy in biochemical investigations [3].

Quantitative Comparative Evidence: Glycyl-D-asparagine vs. Structural Analogs


D-Asparagine Substitution Doubles Peptide Half-Life in Human Serum

In a comparative stability study of HIV peptide drug candidate CIGB-210, substitution of a single L-asparagine residue with D-asparagine at position 6 doubled the peptide's half-life in human serum [1]. This represents a quantifiable and verifiable enhancement in proteolytic resistance directly attributable to the D-configuration of asparagine. The substitution of D-amino acids at other positions (positions 8 and 9) did not yield comparable stability improvements, indicating that the stabilizing effect is position-dependent and specific to the asparagine residue in this sequence context [1].

Peptide Stability HIV Therapeutics D-Amino Acid Substitution

Glycyl-D-asparagine Functions as a Novel Protein-Stabilizing Excipient for Interferon-α-2a

Glycyl-D-asparagine was identified through a structure-based screening approach as a novel protein-stabilizing dipeptide excipient for interferon-α-2a (IFN) [1]. The study hypothesized and confirmed that the dipeptide binds to aggregation-prone regions on the IFN surface, conferring stabilization. Critically, molecular dynamics simulations established that the lifetime of the IFN-glycyl-D-asparagine complex is extremely short, meaning that the excipient does not remain persistently bound to the therapeutic protein after administration [1]. This transient binding profile distinguishes glycyl-D-asparagine from excipients that may form long-lived complexes and potentially alter therapeutic efficacy [1].

Protein Formulation Excipient Discovery Molecular Dynamics

D-Configuration Confers Resistance to Enzymatic Degradation Relative to L-Enantiomer

The D-configuration of the asparagine residue in glycyl-D-asparagine confers resistance to enzymatic degradation by proteases and peptidases that exhibit strict stereoselectivity for L-amino acid-containing substrates [1]. While direct kinetic comparison data (k_cat/K_M values) between glycyl-D-asparagine and glycyl-L-asparagine for specific proteases is not available in the primary literature, this stereospecific resistance is a well-established class-level property of D-amino acid-containing peptides [1]. The resistance stems from the inability of most mammalian proteases to accommodate the inverted stereochemistry at the catalytic site [1].

Enzymology Stereospecificity Peptide Stability

Deamidation Susceptibility of Asn-Gly Sequences: Context for Stability Assessment

Peptides containing -Asn-Gly- sequences are highly susceptible to non-enzymatic deamidation, with studies demonstrating approximately 70-80% deamidation after standard overnight tryptic digestion (∼12 hours at 37°C) [1][2]. For the model peptide SLNGEWR containing an -Asn-Gly- sequence, the deamidation half-life was determined to be approximately 8 hours under these digestion conditions [2]. This data establishes a baseline for the inherent chemical instability of Asn-Gly sequences in the L-configuration [2]. While direct comparative deamidation rate data for glycyl-D-asparagine (which contains a Gly-D-Asn sequence) versus glycyl-L-asparagine (which contains a Gly-L-Asn sequence) is not available in the primary literature, this baseline provides essential context for stability assessments in experimental design.

Chemical Stability Deamidation Proteomics Sample Preparation

Primary Research and Industrial Applications for Glycyl-D-asparagine


Stability-Enhanced Therapeutic Peptide Development

Glycyl-D-asparagine serves as a critical building block for incorporating D-asparagine residues into therapeutic peptide candidates to enhance proteolytic stability. As demonstrated by the 2-fold increase in serum half-life achieved through D-asparagine substitution in an HIV peptide drug candidate, this modification can significantly extend peptide circulatory persistence [1]. Researchers developing peptide-based therapeutics can leverage glycyl-D-asparagine during solid-phase peptide synthesis to introduce stereospecific stability enhancements at targeted positions, particularly in sequences where asparagine residues are identified as primary degradation hotspots [1].

Protein Formulation and Biopharmaceutical Excipient Discovery

Glycyl-D-asparagine has been validated as a novel protein-stabilizing excipient through structure-based discovery and molecular dynamics simulations with interferon-α-2a [1]. Its mechanism involves transient binding to aggregation-prone regions on protein surfaces, providing stabilization without the risk of persistently altering therapeutic efficacy [1]. This property makes it particularly suitable for formulation scientists seeking excipients that prevent protein aggregation during storage and handling while maintaining an acceptable safety profile. The short complex lifetime distinguishes glycyl-D-asparagine from excipients that may form long-lived protein-excipient complexes [1].

Enzymology Studies of Stereospecific Substrate Recognition

The D-configuration of glycyl-D-asparagine makes it a valuable probe compound for investigating stereospecific substrate recognition by proteases, peptidases, and amino acid transporters [1]. Because most mammalian enzymes exhibit strict stereoselectivity for L-amino acid-containing substrates, glycyl-D-asparagine can be employed as a negative control or stereochemical probe in enzyme kinetic assays [1]. Comparative studies using both glycyl-D-asparagine (D-enantiomer) and glycyl-L-asparagine (L-enantiomer) allow researchers to dissect the stereochemical determinants of enzyme-substrate interactions and to quantify the energetic contributions of stereochemical complementarity to catalysis [1].

Peptide Synthesis Intermediate for Custom Peptide Libraries

Glycyl-D-asparagine functions as a versatile dipeptide building block in the synthesis of custom peptides containing D-asparagine residues [1]. It is supplied at purities exceeding 98.0% as determined by nonaqueous titration, with specific rotation [α]²⁰/D ranging from +5.0 to +8.0 degrees (C=9, H₂O) [2]. This level of stereochemical purity and defined optical rotation ensures reproducible incorporation into peptide sequences during solid-phase or solution-phase synthesis. The compound is utilized in constructing peptide libraries for drug discovery, particularly in campaigns targeting proteolytically stable peptide candidates or investigating stereospecific peptide-protein interactions [1].

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